(4-Methyl-2-nitrophenyl)boronic acid

Übersicht

Beschreibung

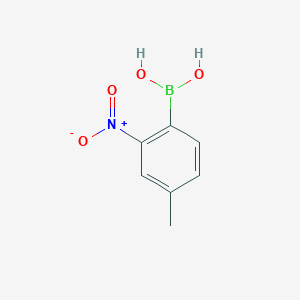

(4-Methyl-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is characterized by a boronic acid group attached to a benzene ring substituted with a methyl group at the fourth position and a nitro group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)boronic acid typically involves the borylation of 4-methyl-2-nitrobenzene. One common method is the reaction of 4-methyl-2-nitrobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methyl-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of 4-methyl-2-nitrophenol.

Reduction: Formation of 4-methyl-2-aminophenylboronic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions:

(4-Methyl-2-nitrophenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Example Reaction Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate

- Solvent: Tetrahydrofuran (THF) or water

- Temperature: 85°C for 4 hours

- Yield: Up to 85% under optimized conditions .

Pharmaceutical Applications

Drug Development:

The compound serves as an important building block in the synthesis of pharmaceutical agents. Its ability to participate in various coupling reactions allows for the formation of biologically active molecules.

Case Study:

In a study focusing on the synthesis of novel anti-cancer agents, this compound was employed to construct complex aromatic systems that exhibited promising cytotoxic activity against cancer cell lines .

Material Science

Organic Light Emitting Diodes (OLEDs):

Research indicates that this compound can be used as a precursor in the synthesis of materials for OLEDs. The compound's boronic acid functionality allows it to form stable complexes that enhance the performance of OLED devices.

Market Potential:

The OLED market is projected to grow significantly, with boronic acids being crucial for developing efficient light-emitting materials .

Agrochemicals

Pesticide Synthesis:

The compound has potential applications in agrochemical formulations, particularly in synthesizing new pesticide compounds. Its reactivity can be harnessed to create novel herbicides and insecticides that improve agricultural productivity.

Analytical Chemistry

Reagent for Detection:

this compound can also be used as a reagent for detecting diols and sugars through boronate ester formation, which is useful in analytical chemistry and biochemical assays.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Formation of carbon-carbon bonds |

| Pharmaceutical | Drug development | Building block for biologically active compounds |

| Material Science | OLED materials | Enhances performance and efficiency |

| Agrochemicals | Pesticide synthesis | Development of novel herbicides/insecticides |

| Analytical Chemistry | Detection of diols and sugars | Useful in biochemical assays |

Wirkmechanismus

The mechanism of action of (4-Methyl-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenylboronic acid: Similar structure but lacks the methyl group at the fourth position.

2-Nitrophenylboronic acid: Similar structure but lacks the methyl group and has the nitro group at the second position.

Uniqueness: (4-Methyl-2-nitrophenyl)boronic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable reagent in organic synthesis .

Biologische Aktivität

(4-Methyl-2-nitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse scientific literature.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a 4-methyl-2-nitrophenyl moiety. The presence of the boronic acid group allows for reversible covalent interactions with diols and polyols, which are prevalent in biological systems. This property is crucial for its potential applications in drug development and enzyme inhibition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including proteases and kinases. They can form covalent bonds with active site residues, thereby disrupting enzyme function. This property has been exploited in designing inhibitors for cancer-related pathways.

- Proteasome Inhibition : Similar to other boronic acids, this compound may inhibit the proteasome, an essential component in regulating protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .

- Targeting Androgen Receptors : Research has indicated that boronic acids can act as bioisosteres for nitro groups in compounds targeting androgen receptors, potentially leading to new therapeutic agents for prostate cancer .

Anticancer Activity

- In Vitro Studies : A study investigated the antiproliferative effects of various boronic acids against the LAPC-4 prostate cancer cell line. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be developed as an anti-androgen therapeutic .

- Mechanistic Insights : Molecular docking studies have shown that this compound can interact with key residues within the androgen receptor binding site, potentially altering receptor activity and leading to decreased tumor growth .

Synthetic Applications

This compound is also widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules that could have biological significance .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid attached to nitro-substituted phenyl | Potential proteasome inhibitor; anticancer activity |

| 5-Fluoro-4-methyl-2-nitrophenylboronic acid | Fluorine substitution enhances reactivity | Increased cytotoxicity against cancer cells |

| 4-Nitrophenylboronic acid | Lacks methyl substitution | Basic structure; serves as a reference for modifications |

Eigenschaften

IUPAC Name |

(4-methyl-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIVXNOPOXRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326214 | |

| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143697-03-4 | |

| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.